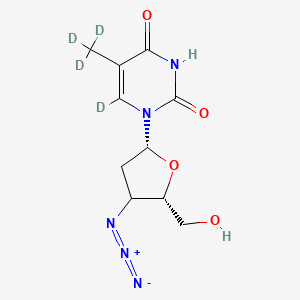
Zidovudine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zidovudine-d4 is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium atoms replace hydrogen atoms in the molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine-d4 involves the incorporation of deuterium atoms into the Zidovudine molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Zidovudine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Zidovudine-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Zidovudine under different conditions.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Zidovudine in biological systems.
Medicine: Used in clinical research to study the efficacy and safety of Zidovudine in treating HIV infection.
Industry: Employed in the development of new formulations and drug delivery systems for Zidovudine.
Mecanismo De Acción
Zidovudine-d4 exerts its effects by inhibiting the activity of the HIV reverse transcriptase enzyme. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of the DNA chain and prevents the replication of the virus .
Comparación Con Compuestos Similares
Stavudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Didanosine: A nucleoside analog that inhibits HIV reverse transcriptase.
Zalcitabine: Similar to Zidovudine, it is used to inhibit the replication of HIV.
Uniqueness: Zidovudine-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D |
Clave InChI |
HBOMLICNUCNMMY-PFZXUEEMSA-N |
SMILES isomérico |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
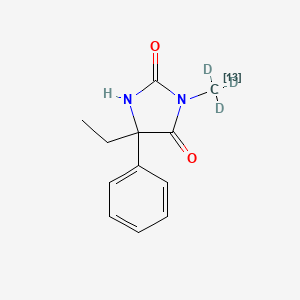
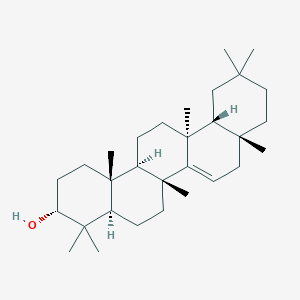
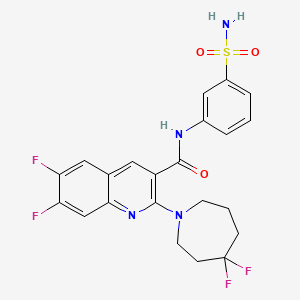

![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
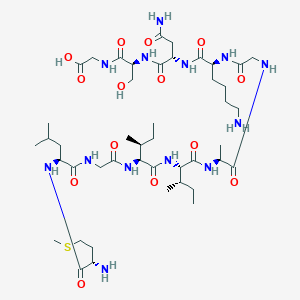
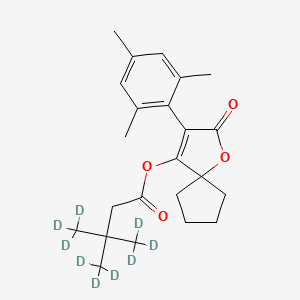
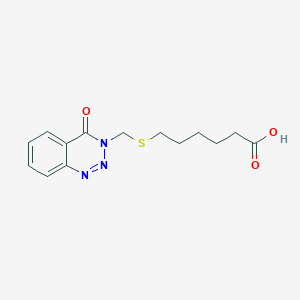
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
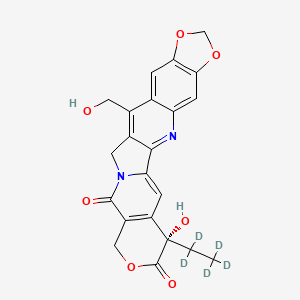
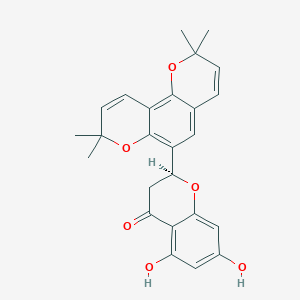
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
